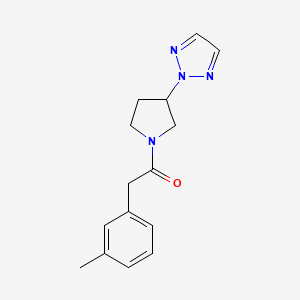

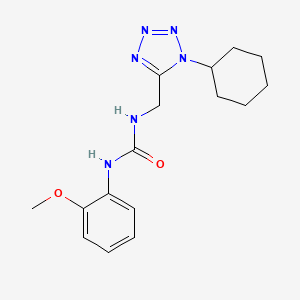

![molecular formula C21H20ClN3O3 B2358277 4-(2-氯苯基)-6-(4-甲氧基苯乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 946372-88-9](/img/structure/B2358277.png)

4-(2-氯苯基)-6-(4-甲氧基苯乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is involved in the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula [C 13 H 10 ClN 5 ] . The compound acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide .科学研究应用

化学结构和性质

- 一种相关的化合物,5-(4-氯苯基)-2-甲氧基吲哚并[1',2':2,3]吡啶并[5,6-d]嘧啶-4,6(3H,5H)-二酮,以二甲基甲酰胺溶剂化物结晶,并表现出平面的稠环系统。它通过成对的 N-H...O 氢键连接成中心对称的二聚体,这些二聚体本身通过单个 C-H.pi(芳烃)氢键连接成链。该结构对于理解类似化合物的分子相互作用和稳定性具有重要意义 (Low et al., 2004).

化学传感器应用

- 化合物 4-(4-氯苯基)-3,4-二氢-1H-色满并[4,3-d]嘧啶-2,5-二酮已对其对 Hg2+ 离子的敏感性进行了研究。通过在添加不同阳离子时增加吸收,它表现出优异的灵敏度,检测限为 3.76 × 10–7 M。这表明在环境监测和化学传感中具有潜在的应用 (Jamasbi et al., 2021).

光致发光和电子应用

- 合成了与查询化合物相关的对称取代的二酮吡咯并吡咯衍生物,并证明了光致发光,最大吸收和发射带的移动取决于取代基的给电子强度。这些性质表明在光电材料和生物系统中具有潜在的应用 (Zhang et al., 2014).

作用机制

Target of Action

Similar compounds have been found to inhibit the src family of protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Mode of Action

Similar compounds have been reported to inhibit the src family of protein tyrosine kinases , and PARP-1 , compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to dna repair and cellular signaling .

Pharmacokinetics

Similar compounds have been reported to be soluble in dmso at a concentration of 25 mg/ml .

Result of Action

Similar compounds have shown promising activity as potent inhibitors with high cytotoxicity against certain cell lines .

Action Environment

Similar compounds have been reported to be stable at -20°c for up to three months .

未来方向

The future directions for this compound could involve further exploration of its inhibitory activity towards PARP-1 and its anti-proliferative activity against various human cancer cell lines . Further studies could also investigate its potential use in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism .

属性

IUPAC Name |

4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXTCKXARMVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

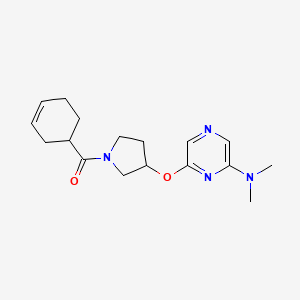

![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)

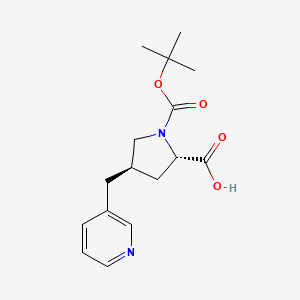

![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)

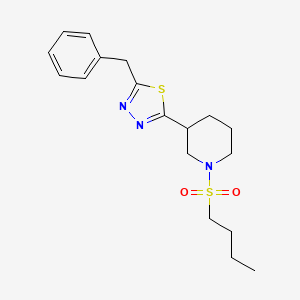

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)